molecular formula C8H13N3O2S B13066699 3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13066699
M. Wt: 215.28 g/mol
InChI Key: OLEXNYVVJKFWIQ-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-amino-5-methylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: A precursor in the synthesis of the compound.

    Tetrahydrothiophene 1,1-dioxide: Another precursor used in the synthesis.

    Pyrazolo[1,5-a]pyrimidines:

Uniqueness

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-4-8(9)10-11(6)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

OLEXNYVVJKFWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCS(=O)(=O)C2)N

Origin of Product

United States

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